molecular formula C15H17ClN2O2S B3847414 5-sec-butyl-2-[(4-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone

5-sec-butyl-2-[(4-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone

Cat. No.: B3847414
M. Wt: 324.8 g/mol
InChI Key: OZHNJRDJRUFEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-sec-butyl-2-[(4-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AG-14447 and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-sec-butyl-2-[(4-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone involves the inhibition of the activity of the enzyme topoisomerase II. This enzyme is responsible for the regulation of DNA topology and is essential for cell division. By inhibiting the activity of this enzyme, this compound can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. Additionally, this compound has also been found to possess anti-inflammatory and anti-viral properties.

Advantages and Limitations for Lab Experiments

The advantages of using 5-sec-butyl-2-[(4-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone in lab experiments include its potential as an anti-cancer, anti-inflammatory, and anti-viral agent. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in vivo.

Future Directions

There are several future directions for the study of 5-sec-butyl-2-[(4-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone. Firstly, further studies are needed to determine the efficacy of this compound in vivo. Secondly, studies are needed to determine the potential toxicity of this compound and its effects on normal cells. Thirdly, studies are needed to determine the potential use of this compound in combination with other anti-cancer agents. Finally, studies are needed to determine the potential use of this compound in the treatment of other diseases such as inflammatory and viral diseases.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound has been well-documented in various scientific journals. This compound has been extensively studied for its potential use as an anti-cancer, anti-inflammatory, and anti-viral agent. However, further studies are needed to determine its efficacy in vivo and its potential toxicity.

Scientific Research Applications

5-sec-butyl-2-[(4-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone has been found to possess various scientific research applications. It has been extensively studied for its potential use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. Additionally, this compound has also been studied for its potential use as an anti-inflammatory and anti-viral agent.

Properties

IUPAC Name

5-butan-2-yl-2-[(4-chlorophenyl)methylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-3-9(2)12-13(19)17-15(18-14(12)20)21-8-10-4-6-11(16)7-5-10/h4-7,9H,3,8H2,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHNJRDJRUFEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(N=C(NC1=O)SCC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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